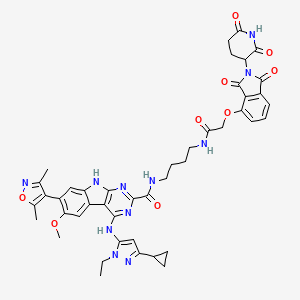
PROTAC BET Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BET Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BET . It decreases BRD2, BRD3, and BRD4 protein levels at low concentrations . It’s used for research purposes only .
Synthesis Analysis
The synthesis of PROTACs like PROTAC BET Degrader-1 involves connecting a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The design and optimization of PROTACs present significant challenges, and the general strategy for its development and optimization involves a lot of trial and error based on experience .Molecular Structure Analysis
The molecular structure of PROTAC BET Degrader-1 consists of three components: a ubiquitin E3 ligase ligand, a linker, and a target protein ligand . The molecular weight is 871.90, and the formula is C44H45N11O9 .Chemical Reactions Analysis
PROTACs like PROTAC BET Degrader-1 work by forming a ternary complex with the target protein and an E3 ligase . Once ubiquitin molecules are transferred, proteasomes degrade the protein, setting the PROTAC molecule free to recycle and interact with other target proteins .Physical And Chemical Properties Analysis
The physical and chemical properties of PROTAC BET Degrader-1 include a molecular weight of 871.90 and a formula of C44H45N11O9 . It appears as a solid and is light yellow to yellow in color .科学的研究の応用
Cancer Therapy
PROTAC BET Degrader-1: has shown promise as a therapeutic strategy against metastatic castration-resistant prostate cancer (CRPC). It works by degrading BET proteins, which are crucial for cancer cell survival and proliferation .
Inflammatory Diseases
The technology behind PROTAC is being explored for its potential in treating inflammatory diseases. By targeting specific proteins for degradation, it can modulate the inflammatory response .
Neurodegenerative Diseases
PROTAC: also has applications in neurodegenerative diseases. It can degrade proteins that are implicated in the pathogenesis of these diseases, offering a novel approach to treatment .
Solid Tumor Malignancies
The feasibility of treating solid-tumor malignancies with small-molecule mediated protein degradation using PROTACs has been demonstrated, offering a new avenue for cancer treatment .
Epigenetic Cancer Therapy
PROTACs: like ARV-825 have been designed to efficiently degrade BRD4, an epigenetic protein involved in cancer. This represents a significant advancement in epigenetic cancer therapy .
Oncogenic Protein Depletion
Novel and highly potent BET degraders based on the PROTAC concept have been developed to deplete key oncogenic proteins in tumor cells, potentially achieving better clinical efficacy than inhibition of the same proteins .
将来の方向性
PROTACs have emerged as a promising therapeutic strategy, and the first PROTAC drug candidates are now being studied clinically . Rapid advances in PROTACs have facilitated the exploration of targeting epigenetic proteins . Many companies are working in this area of emerging new modality and a few PROTACs have already entered clinical trials .
特性
IUPAC Name |
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H45N11O9/c1-5-54-32(19-27(52-54)23-11-12-23)48-39-37-25-18-31(62-4)26(35-21(2)53-64-22(35)3)17-28(25)47-38(37)50-40(51-39)42(59)46-16-7-6-15-45-34(57)20-63-30-10-8-9-24-36(30)44(61)55(43(24)60)29-13-14-33(56)49-41(29)58/h8-10,17-19,23,29H,5-7,11-16,20H2,1-4H3,(H,45,57)(H,46,59)(H,49,56,58)(H2,47,48,50,51) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLUZGFDBDQACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCNC(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H45N11O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC BET Degrader-1 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

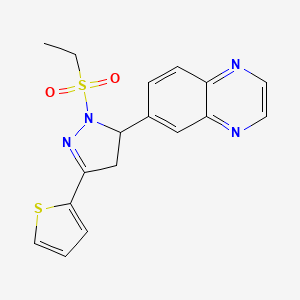

![1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2938432.png)
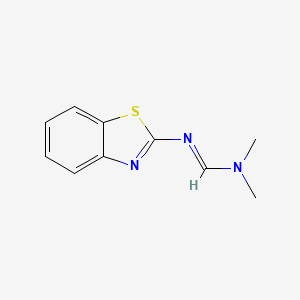
![5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2938434.png)
![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2938435.png)
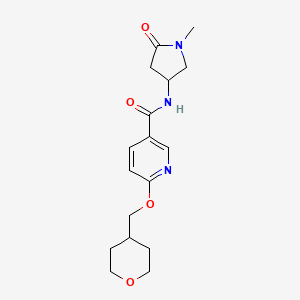

![(4-(1H-pyrrol-1-yl)phenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2938439.png)
![2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2938440.png)
![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)
![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)
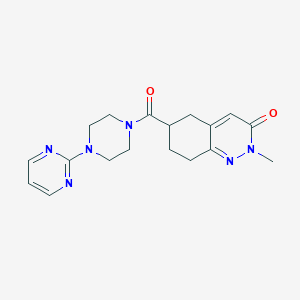
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)